molecular formula C23H24N2O2S B2430788 (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione CAS No. 477288-40-7

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2430788
CAS No.: 477288-40-7
M. Wt: 392.52
InChI Key: DIRHVHUBTSYBMR-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of furan, piperazine, and methanethione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperazine intermediates, followed by their coupling through a methanethione linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methanethiol derivatives.

Scientific Research Applications

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Methoxyphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
  • (5-(4-Methoxyphenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
  • (5-(4-Methoxyphenyl)furan-2-yl)(4-(phenyl)piperazin-1-yl)methanethione

Uniqueness

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(4-methoxyphenyl)furan-2-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-17-4-3-5-19(16-17)24-12-14-25(15-13-24)23(28)22-11-10-21(27-22)18-6-8-20(26-2)9-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRHVHUBTSYBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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